molecular formula C68H95N13O29S B13911760 Acetyl-Hirudin (54-65) (sulfated)

Acetyl-Hirudin (54-65) (sulfated)

Cat. No.: B13911760
M. Wt: 1590.6 g/mol
InChI Key: XYECDVVWKGPHGI-ZOYPVGNLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-Hirudin (54-65) (sulfated) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being deprotected before the next one is added. The sulfation of the tyrosine residue is achieved using sulfur trioxide-pyridine complex in dimethylformamide (DMF) as the solvent .

Industrial Production Methods

Industrial production of Acetyl-Hirudin (54-65) (sulfated) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Acetyl-Hirudin (54-65) (sulfated) primarily undergoes peptide bond formation and sulfation reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

    Peptide Bond Formation: Protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like N,N-diisopropylethylamine (DIPEA).

    Sulfation: Sulfur trioxide-pyridine complex in DMF.

Major Products Formed

The major product formed is the Acetyl-Hirudin (54-65) (sulfated) peptide itself, with a molecular weight of 1590.62 g/mol .

Scientific Research Applications

Acetyl-Hirudin (54-65) (sulfated) has several scientific research applications:

Mechanism of Action

Acetyl-Hirudin (54-65) (sulfated) exerts its effects by binding directly to thrombin-rHCII (L444R). This binding disrupts the interactions between the N-terminal acidic domain of rHCII and anion-binding exosite I of thrombin, which stabilizes the complex. This disruption prevents thrombin from activating clotting factor V, thereby inhibiting blood coagulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl-Hirudin (54-65) (sulfated) is unique due to its specific sequence and sulfation, which enhances its binding affinity to thrombin-rHCII and its ability to disrupt thrombin interactions. This makes it a valuable tool in anticoagulant research and potential therapeutic applications .

Biological Activity

Acetyl-Hirudin (54-65) (sulfated) is a peptide derived from hirudin, a potent anticoagulant found in the saliva of the medicinal leech Hirudo medicinalis. This specific fragment, comprising amino acids 54 to 65 of the hirudin molecule, exhibits significant biological activity primarily through its interaction with thrombin, an enzyme critical in the coagulation cascade.

Structure and Properties

The structure of Acetyl-Hirudin (54-65) includes a sulfated tyrosine residue, which enhances its binding affinity to thrombin. The molecular formula is represented as Ac-GDFEEIPEE(Tyr(SO3H))LQ-OH, where "Ac" denotes the acetylation at the N-terminus and "Tyr(SO3H)" indicates the sulfated tyrosine . The molecular weight of this peptide is approximately 1589.61 Da .

Thrombin Inhibition : Acetyl-Hirudin (54-65) binds specifically to exosite I of thrombin, preventing its interaction with substrates such as fibrinogen and factor V. This binding inhibits thrombin's enzymatic activity, thereby exerting its anticoagulant effects .

Binding Affinity : Research indicates that the sulfation of the tyrosine residue significantly increases the binding affinity of this peptide to thrombin compared to its non-sulfated counterparts. The binding kinetics have been characterized using equilibrium binding studies, demonstrating that this peptide can effectively inhibit thrombin-mediated reactions .

Anticoagulant Activity

The anticoagulant properties of Acetyl-Hirudin (54-65) have been extensively studied. In vitro assays have shown that this peptide can inhibit thrombin activity at nanomolar concentrations. For instance, studies reported an IC50 value in the low nanomolar range, illustrating its potency as an anticoagulant agent .

Case Studies

  • In Vitro Studies : A study demonstrated that Acetyl-Hirudin (54-65) effectively inhibited thrombin-induced activation of coagulation factor V, which is essential for amplifying clot formation. This was assessed through various biochemical assays measuring clotting times and factor activation levels .
  • Comparative Studies : When compared to other hirudin derivatives, Acetyl-Hirudin (54-65) exhibited superior anticoagulant properties due to its specific modifications that enhance stability and binding efficiency .

Data Summary

Parameter Value
Molecular Weight1589.61 Da
SequenceAc-GDFEEIPEE(Tyr(SO3H))LQ-OH
Binding AffinityLow nanomolar IC50
SourceSaliva of Hirudo medicinalis
Primary FunctionThrombin inhibition

Properties

Molecular Formula

C68H95N13O29S

Molecular Weight

1590.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C68H95N13O29S/c1-6-35(4)57(80-61(98)43(22-27-55(91)92)73-58(95)40(19-24-52(85)86)74-63(100)46(30-37-11-8-7-9-12-37)79-65(102)48(32-56(93)94)71-51(84)33-70-36(5)82)67(104)81-28-10-13-49(81)66(103)75-42(21-26-54(89)90)59(96)72-41(20-25-53(87)88)60(97)78-47(31-38-14-16-39(17-15-38)110-111(107,108)109)64(101)77-45(29-34(2)3)62(99)76-44(68(105)106)18-23-50(69)83/h7-9,11-12,14-17,34-35,40-49,57H,6,10,13,18-33H2,1-5H3,(H2,69,83)(H,70,82)(H,71,84)(H,72,96)(H,73,95)(H,74,100)(H,75,103)(H,76,99)(H,77,101)(H,78,97)(H,79,102)(H,80,98)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,105,106)(H,107,108,109)/t35-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,57-/m0/s1

InChI Key

XYECDVVWKGPHGI-ZOYPVGNLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)C

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C

Origin of Product

United States

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